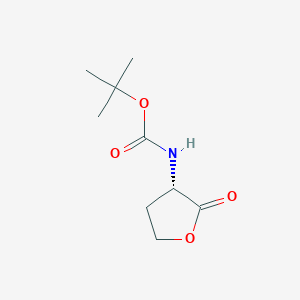

Boc-L-Homoserine lactone

Descripción general

Descripción

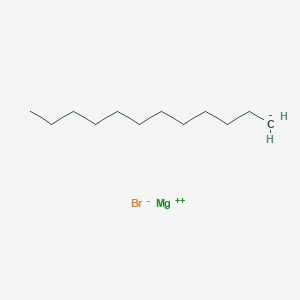

Boc-L-Homoserine lactone (HSL) is a compound that comprises a homoserine lactone ring and a fatty acyl side . The levels of L-Homoserine lactone in bacteria are dictated by the availability of the substrates and acyl-homoserine lactones synthase .

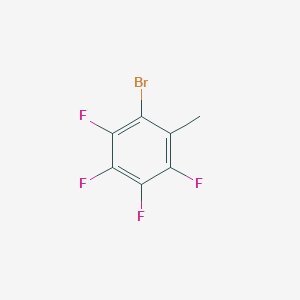

Synthesis Analysis

A study has reported the synthesis of new chalcone-based homoserine lactones. The process was monitored by TLC with silica gel plates . Another study investigated the one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase .

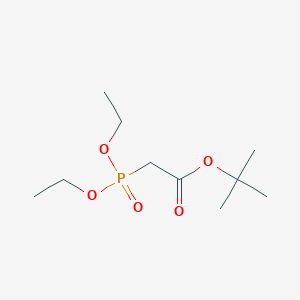

Molecular Structure Analysis

The molecular formula of Boc-L-Homoserine lactone is C9H15NO4 . Its average mass is 201.220 Da and its monoisotopic mass is 201.100113 Da . The systematic name of the compound is 2-Methyl-2-propanyl [(3S)-2-oxotetrahydro-3-furanyl]carbamate .

Aplicaciones Científicas De Investigación

-

Synthesis of Multifunctional Polymers

- Field : Polymer Chemistry .

- Application : Homoserine lactone is used as a structural key element for the synthesis of multifunctional polymers .

- Methods : Two different strategies for the introduction of homoserine lactone into polymeric materials were presented in the study . One involved the synthesis of a thiolactone-lactone coupler and its use for the preparation of polymeric building blocks. The other involved the functionalization of polyglycidol .

- Results : The study demonstrated the potential of homoserine lactone as a bio-based building block for polymer synthesis .

-

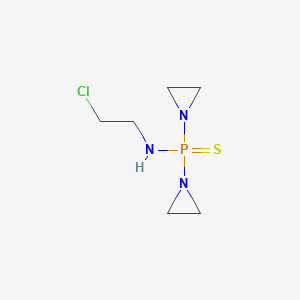

Preparation of Anti-Tumor Drugs

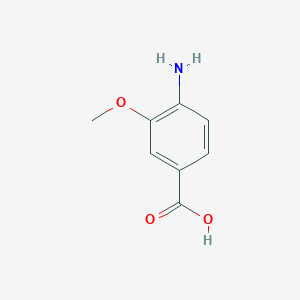

- Field : Pharmaceutical Chemistry .

- Application : Acyl-homoserine lactones, which include Boc-L-Homoserine lactone, are used in the synthesis of non-protein amino acids and are important intermediates in the preparation of anti-tumor drugs like L-paraccanavaline .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The source does not provide specific results or outcomes obtained from this application .

-

Purification of Proteins

- Field : Biochemistry .

- Application : Homoserine lactone molecules were used as ligands for the purification of proteins, specifically the SdiA protein .

- Methods : The study involved analyzing the binding interaction of the ligand with the active-site analysis of SdiA .

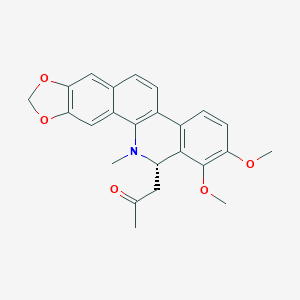

- Results : The results showed the polar contacts of the N-3-oxo-dodecanoyl-l-homoserine lactone with specific amino acids in the SdiA protein .

-

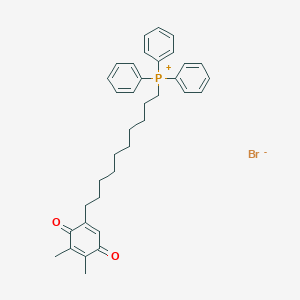

Quorum Sensing in Bacteria

- Field : Microbiology .

- Application : L-homoserine lactone analogues are a class of signaling molecules produced by Gram-negative bacteria to regulate the expression of their density-dependent genes .

- Methods : Bacteria secrete homoserine lactones to communicate and coordinate group behavior . When the concentration of signal molecules reaches a certain threshold, the expression of related genes is activated, and the related biological functions are regulated .

- Results : This mechanism allows bacteria to sense changes in their own populations and those of other bacteria in the environment .

-

Adjunct to Antibiotics

- Field : Pharmacology .

- Application : Homoserine lactone analogues can inhibit the quorum sensing of bacteria by blocking the expression of harmful genes without interfering with the normal physiological activities of bacteria .

- Methods : These bacteriostatic agents make bacteria lose the ability to cause diseases .

- Results : This approach is regarded as a new direction of antibacterial drug development .

-

Synthesis of Non-Protein Amino Acids

- Field : Biochemistry .

- Application : Acyl-homoserine lactones are widely used in the synthesis of non-protein amino acids .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The source does not provide specific results or outcomes obtained from this application .

-

Synthesis of S-adenylate Methionine

- Field : Biochemistry .

- Application : Acyl-homoserine lactones, including Boc-L-Homoserine lactone, can be used in the synthesis of S-adenylate methionine .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The source does not provide specific results or outcomes obtained from this application .

-

Signaling in Streptomyces Species

- Field : Microbiology .

- Application : Acyl-homoserine lactones, including Boc-L-Homoserine lactone, are involved in lactone-based signaling circuits in Streptomyces species .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The source does not provide specific results or outcomes obtained from this application .

Safety And Hazards

Safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The future directions of Boc-L-Homoserine lactone research could involve further investigation into its role in quorum sensing systems of bacteria . Additionally, the development of novel potent quorum sensing inhibitors (QSIs), which strongly inhibit the production of virulence factors in pathogenic bacteria, could be a promising area of research .

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWMFJMYEKHYKG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350874 | |

| Record name | Boc-L-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-Homoserine lactone | |

CAS RN |

40856-59-5 | |

| Record name | Boc-L-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)

![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)